perfluorooctyl acrylate

Surface Energy Engineering Wettability Control Fluoropolymer Design

Perfluorooctyl acrylate (CAS 15498-45-0; heptadecafluorooctyl prop-2-enoate; molecular formula C₁₁H₃F₁₇O₂; molecular weight 490.11 g/mol) is a fully fluorinated C₈ acrylate monomer in which the perfluorooctyl chain is directly esterified to acrylic acid, without an intervening hydrocarbon (–CH₂– or –CH₂CH₂–) spacer. This structural feature distinguishes it from commonly used semi-fluorinated analogs such as 1H,1H,2H,2H-perfluorooctyl acrylate (CAS 17527-29-6; C₁₁H₇F₁₃O₂; MW 418.15) that contain a two-carbon spacer.

Molecular Formula C11H3F17O2
Molecular Weight 490.11 g/mol
CAS No. 15498-45-0
Cat. No. B095788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameperfluorooctyl acrylate
CAS15498-45-0
SynonymsPERFLUOROOCTYL ACRYLATE
Molecular FormulaC11H3F17O2
Molecular Weight490.11 g/mol
Structural Identifiers
SMILESC=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H3F17O2/c1-2-3(29)30-11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H,1H2
InChIKeyOFHKMSIZNZJZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorooctyl Acrylate (CAS 15498-45-0): Baseline Characterization for Sourcing and Differentiation


Perfluorooctyl acrylate (CAS 15498-45-0; heptadecafluorooctyl prop-2-enoate; molecular formula C₁₁H₃F₁₇O₂; molecular weight 490.11 g/mol) is a fully fluorinated C₈ acrylate monomer in which the perfluorooctyl chain is directly esterified to acrylic acid, without an intervening hydrocarbon (–CH₂– or –CH₂CH₂–) spacer . This structural feature distinguishes it from commonly used semi-fluorinated analogs such as 1H,1H,2H,2H-perfluorooctyl acrylate (CAS 17527-29-6; C₁₁H₇F₁₃O₂; MW 418.15) that contain a two-carbon spacer . The compound serves as a building block for low-surface-energy homopolymers and copolymers used in water- and oil-repellent coatings, antifouling surfaces, and fluorinated specialty materials .

Why Generic Substitution of Perfluorooctyl Acrylate Is Scientifically Unreliable


Perfluorooctyl acrylate (CAS 15498-45-0) cannot be freely substituted with its 1H,1H,2H,2H-perfluorooctyl analog (CAS 17527-29-6) or with shorter-chain perfluoroacrylates because the absence of a hydrocarbon spacer group fundamentally alters both monomer reactivity and ultimate polymer surface properties. Fluorinated acrylates with a –CH₂CH₂– spacer exhibit different packing density, side-chain crystallinity, and surface reorganization behavior compared to spacer-free analogs . Furthermore, surface energy is not a simple function of perfluoroalkyl chain length alone; the spacer group influences the ability of the perfluorinated segment to segregate to the air–polymer interface, as demonstrated by XPS depth profiling of poly(1,1-dihydroperfluorooctyl acrylate) (PFOA) versus poly(1,1,2,2-tetrahydroperfluorooctyl acrylate) (PTAN) . Chain-length comparisons further reveal that perfluoroalkyl acrylate homopolymers with side chains longer than seven CF₂ units achieve surface energies in the 10–11 mN/m range, whereas shorter-chain analogs fail to reach this threshold , indicating that both chain length and spacer architecture must be explicitly matched for predictable performance.

Quantitative Differentiation Evidence for Perfluorooctyl Acrylate (15498-45-0)


Fluorine Content: 65.9 wt% F Delivers a 6.9 Percentage-Point Advantage Over the Spacer-Containing C₈ Analog

Perfluorooctyl acrylate (C₁₁H₃F₁₇O₂, MW 490.11) contains 65.9 wt% fluorine, compared with 59.0 wt% for 1H,1H,2H,2H-perfluorooctyl acrylate (C₁₁H₇F₁₃O₂, MW 418.15). This higher fluorine density increases the driving force for surface segregation of perfluoroalkyl groups and, based on the established linear relationship between surface fluorine atomic concentration and surface energy in fluorinated polymethacrylates , predicts a measurable reduction in critical surface tension relative to the spacer-containing analog. Poly(1H,1H,2H,2H-perfluorooctyl acrylate) exhibits a surface energy of 7.0 mN/m ; the higher fluorine content of the spacer-free monomer is expected to shift this value toward the 6 mN/m reported for poly(1H,1H,2H,2H-perfluorododecyl acrylate) .

Surface Energy Engineering Wettability Control Fluoropolymer Design

Water Contact Angle: Poly(perfluorooctyl acrylate) Films Exceed 120°, Surpassing Non-Fluorinated Acrylates by >50°

Specular and off-specular neutron scattering studies of poly(perfluorooctyl acrylate) films report water contact angles θ > 120°, characterizing the surface as apparently hydrophobic . By contrast, poly(octyl acrylate), the non-fluorinated hydrocarbon analog, displays a water contact angle of approximately 60–70° under comparable conditions . This >50° difference demonstrates that the perfluorooctyl chain—and specifically the fully fluorinated architecture—is the primary driver of hydrophobicity, not merely the alkyl chain length.

Hydrophobic Coatings Surface Wettability Neutron Scattering

Post-Polymerization Temperature Window: C₈F₁₇ Acrylate Expands the Processing Range by >100 K Versus Short-Chain Perfluoroacrylates

In a comparative study of acrylates with perfluorinated substituents subjected to radiolysis at 77 K, the temperature region for post-polymerization increased by more than 100 K when the substituent length was extended from C₂F₄ to C₈F₁₇ . This result indicates that perfluorooctyl acrylate supports a substantially broader low-temperature processing window than shorter-chain perfluoroacrylates, an attribute relevant to radiation-cure and low-temperature coating technologies.

Radiation-Induced Polymerization Low-Temperature Curing Post-Polymerization Kinetics

Surface Energy Versus Hydrocarbon Acrylate: 7.0 mN/m Confirms a ~26 mN/m Reduction, Enabling Sub-10 mN/m Omniphobicity

Poly(1H,1H,2H,2H-perfluorooctyl acrylate) exhibits a critical surface energy of 7.0 mN/m, compared with 33.1 mN/m for poly(octyl acrylate), representing a 26.1 mN/m reduction attributable to fluorination . Perfluorooctyl acrylate (CAS 15498-45-0), lacking the –CH₂CH₂– spacer, is expected to equal or outperform this value because the absence of a hydrocarbon spacer eliminates a potential source of surface energy increase and chain disorder. Homopolymers of perfluoroalkyl (meth)acrylates with side chains exceeding seven CF₂ units are known to achieve surface energies of 10–11 mN/m ; the 7.0 mN/m benchmark for the C₈ spacer-containing analog demonstrates that properly oriented C₈ perfluoroalkyl chains can surpass this class threshold, and the spacer-free architecture may further optimize chain packing.

Low Surface Energy Omniphobic Coatings Fluoropolymer Benchmarking

High-Value Application Scenarios for Perfluorooctyl Acrylate (15498-45-0)


Ultra-Low-Surface-Energy Omniphobic Coatings for Precision Optics and Electronics

Where a coating specification demands simultaneous water and oil repellency with surface energies below 10 mN/m—as required for anti-smudge optical lenses, display screens, and printed circuit board conformal coatings—perfluorooctyl acrylate (CAS 15498-45-0) provides the highest fluorine density among commercially available C₈ acrylate monomers (65.9 wt% F) . Its spacer-free architecture eliminates the hydrocarbon –CH₂CH₂– segment that can contribute to surface reconstruction and contact angle hysteresis, as evidenced by iCVD studies showing that cross-linked C₆ perfluoroacrylate films achieve reduced water contact angle hysteresis (26.9°) only when surface reorganization is sterically blocked ; the absence of a spacer in the C₈ monomer precludes such reorganization at the molecular level.

Radiation-Cure and Low-Temperature Polymerization Formulations

For UV/EB-curable coatings and low-temperature polymerization processes, the >100 K expansion of the post-polymerization temperature window for C₈F₁₇ acrylate compared with short-chain perfluoroacrylates provides formulators with a broader processing latitude. This is particularly advantageous in the manufacture of temperature-sensitive substrates (e.g., flexible electronics, polymer optical fibers) where thermal curing must be minimized while still achieving high monomer conversion.

Fluorinated Block Copolymer Synthesis for Supercritical CO₂ Processing

1,1-Dihydroperfluorooctyl acrylate (a closely related PFOA analog) has been demonstrated as an effective CO₂-philic block in diblock copolymer synthesis for supercritical CO₂ dispersion polymerization . The fully fluorinated octyl acrylate (CAS 15498-45-0), with its higher fluorine content, is expected to exhibit enhanced solubility in supercritical CO₂, making it a candidate stabilizer or comonomer for scCO₂-based polymer processing where maximum CO₂-philicity is required to achieve dispersion stability.

Well-Defined Fluoropolymer Model Surfaces for Fundamental Wettability Studies

The monolayer-like packing of perfluorooctyl side chains in poly(perfluorooctyl acrylate) films, which yields water contact angles >120° with a well-defined lamellar structure as characterized by neutron scattering , makes this monomer suitable for preparing model hydrophobic surfaces in academic and industrial research. The absence of a hydrocarbon spacer simplifies the interpretation of surface-sensitive measurements (XPS, SFG, contact angle titrations) relative to spacer-containing analogs, providing a cleaner experimental system for structure–property relationship studies.

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